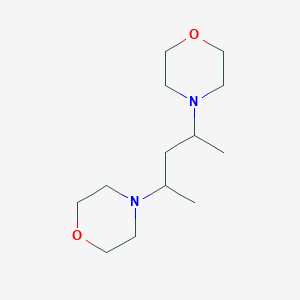
4,4'-(Pentane-2,4-diyl)bis(morpholine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Pentane-2,4-diyl)bis(morpholine) is an organic compound that features two morpholine rings connected by a pentane-2,4-diyl linker Morpholine is a heterocyclic amine with both amine and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pentane-2,4-diyl)bis(morpholine) typically involves the reaction of morpholine with a suitable pentane-2,4-diyl precursor. One common method involves the reaction of morpholine with 2,4-pentanedione under acidic or basic conditions to form the desired bis(morpholine) compound . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(Pentane-2,4-diyl)bis(morpholine) may involve continuous flow processes to ensure consistent quality and scalability. Catalysts such as copper or cobalt on amorphous silica or alumina can be used to enhance the reaction efficiency . The use of hydrogen as a reducing agent can also improve the yield and selectivity of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Pentane-2,4-diyl)bis(morpholine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, can be adjusted to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4,4’-(Pentane-2,4-diyl)bis(morpholine) can yield N-oxides, while substitution reactions can produce various alkylated or arylated derivatives.
Applications De Recherche Scientifique
4,4’-(Pentane-2,4-diyl)bis(morpholine) has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used as a catalyst in the production of polyurethane foams and other polymeric materials.
Mécanisme D'action
The mechanism of action of 4,4’-(Pentane-2,4-diyl)bis(morpholine) involves its interaction with specific molecular targets and pathways. In antimicrobial applications, the compound can disrupt bacterial cell membranes and inhibit essential enzymes, leading to cell death . In catalytic applications, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Oxydi-2,1-ethanediyl)bis(morpholine): This compound has a similar structure but features an ethylene linker instead of a pentane-2,4-diyl linker.
4,4’-(Propane-2,2-diyl)bis(2-aminophenol): This compound has a propane-2,2-diyl linker and aminophenol groups instead of morpholine rings.
Uniqueness
4,4’-(Pentane-2,4-diyl)bis(morpholine) is unique due to its pentane-2,4-diyl linker, which imparts distinct chemical and physical properties compared to similar compounds
Propriétés
Numéro CAS |
88472-69-9 |
|---|---|
Formule moléculaire |
C13H26N2O2 |
Poids moléculaire |
242.36 g/mol |
Nom IUPAC |
4-(4-morpholin-4-ylpentan-2-yl)morpholine |
InChI |
InChI=1S/C13H26N2O2/c1-12(14-3-7-16-8-4-14)11-13(2)15-5-9-17-10-6-15/h12-13H,3-11H2,1-2H3 |
Clé InChI |
XYUDAZTWTMOVNG-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)N1CCOCC1)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14386903.png)
![4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14386909.png)
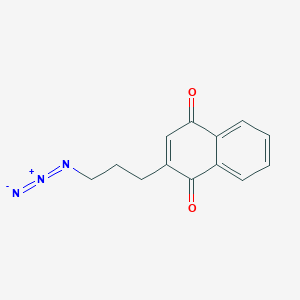
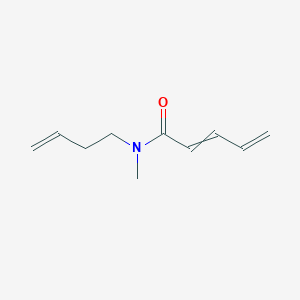
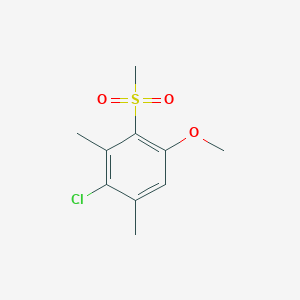
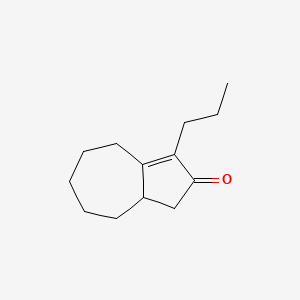

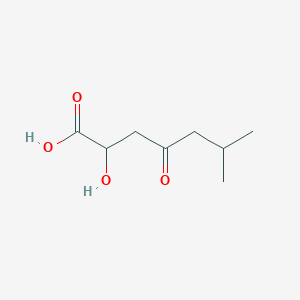
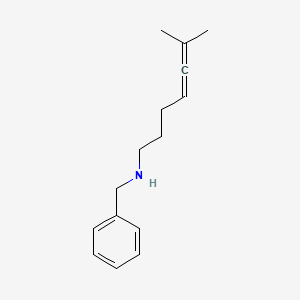
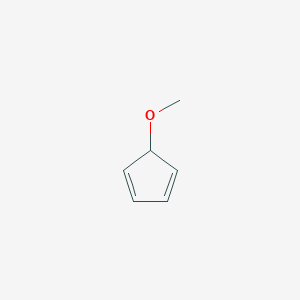
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
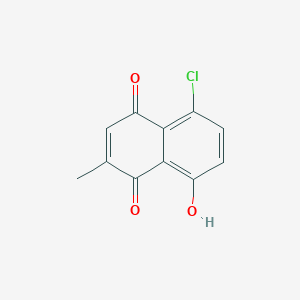
phosphanium chloride](/img/structure/B14386993.png)
![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
